molecular formula C12H19NO3 B2833779 1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one CAS No. 2308316-14-3

1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one

Cat. No.: B2833779
CAS No.: 2308316-14-3
M. Wt: 225.288
InChI Key: CMPMBBREVBHHHG-UHFFFAOYSA-N
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Description

1-(3,8-Dioxa-11-azaspiro[56]dodecan-11-yl)prop-2-en-1-one is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

The synthesis of 1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the formation of the spirocyclic core, followed by the introduction of the prop-2-en-1-one moiety. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the prop-2-en-1-one moiety, leading to a variety of substituted products.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The prop-2-en-1-one moiety can participate in covalent bonding with target molecules, leading to changes in their function. The pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one can be compared with other spirocyclic compounds and prop-2-en-1-one derivatives. Similar compounds include:

    Spiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Prop-2-en-1-one derivatives: These compounds have the same prop-2-en-1-one moiety but differ in their overall structure.

The uniqueness of this compound lies in its combination of the spirocyclic core and the prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-5-8-16-10-12(9-13)3-6-15-7-4-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMBBREVBHHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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